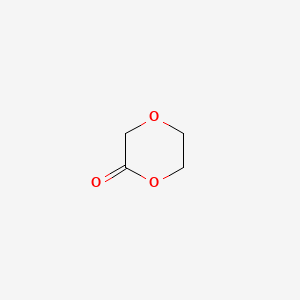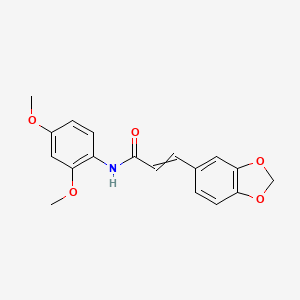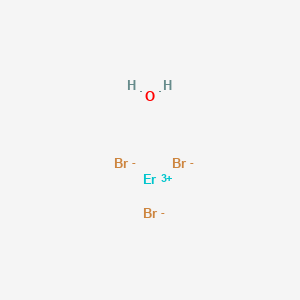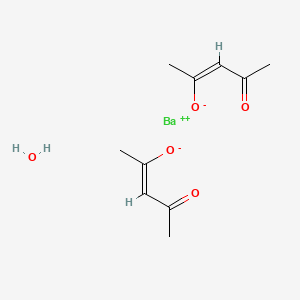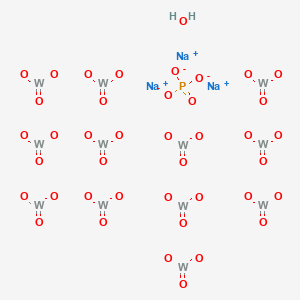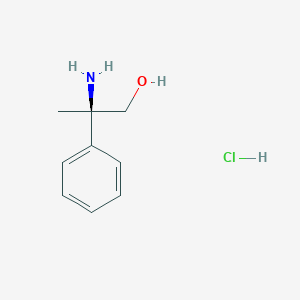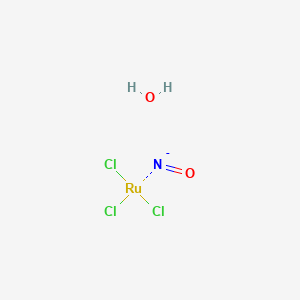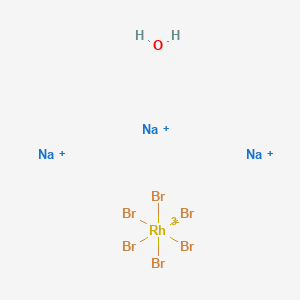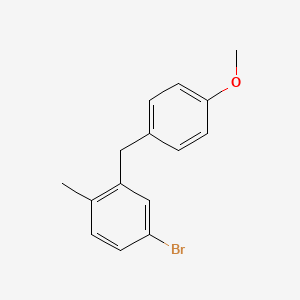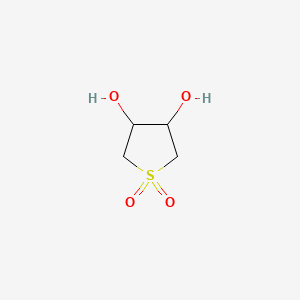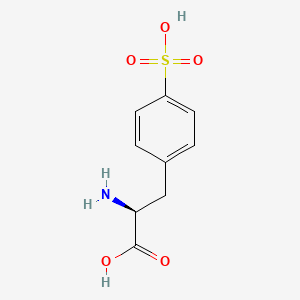
2-(2,4-difluorophenoxy)-1-methyl-1H-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,4-difluorophenoxy)-1-methyl-1H-indole-3-carbaldehyde is a chemical compound with a molecular formula C16H10F2NO2. It is commonly referred to as DFPIM and is used in scientific research due to its unique properties. DFPIM is a highly reactive compound that can be synthesized using various methods.
Scientific Research Applications
Green & Sustainable Nanocatalysis
Research highlights the use of indole-3-carbaldehydes in sustainable chemical processes. For instance, the synthesis of knoevenagel condensed products of indole-3-carbaldehydes demonstrates the utility of these compounds in green chemistry, utilizing ZnO nanoparticles and solvent-free methods for efficient and environmentally friendly reactions (Madan, 2020).
Antioxidant Properties
The antioxidant activity of novel N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives has been explored. These compounds show considerable activity, pointing towards the potential of indole-3-carbaldehyde derivatives in developing new antioxidant agents (Gopi & Dhanaraju, 2020).
Organic Anode Catalysts
Indole-based derivatives have been investigated for their electrochemical properties, particularly as organic-based metal-free catalysts for fuel cells. This research emphasizes the role of indole compounds in enhancing the commercial viability of sustainable energy technologies (Hamad et al., 2021).
Fluorescence Properties
The synthesis and investigation of the fluorescence properties of indol-3yl-thiazolo[3,2-a][1,3,5]triazines and indole-3-carbaldehyde Schiff bases reveal high fluorescence quantum yield. These findings suggest applications in organic fluorescent materials and semiconductors (Sravanthi & Manju, 2015).
Antimicrobial Applications
The preparation of α-carboline derivatives from 2-amidinylindole-3-carbaldehydes demonstrates the synthetic versatility and potential biological activity of these compounds. This research opens avenues for developing new antimicrobial agents (Erba et al., 2000).
properties
IUPAC Name |
2-(2,4-difluorophenoxy)-1-methylindole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2NO2/c1-19-14-5-3-2-4-11(14)12(9-20)16(19)21-15-7-6-10(17)8-13(15)18/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGESBTLCWJTUDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1OC3=C(C=C(C=C3)F)F)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
16.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24818718 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(2,4-difluorophenoxy)-1-methyl-1H-indole-3-carbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

